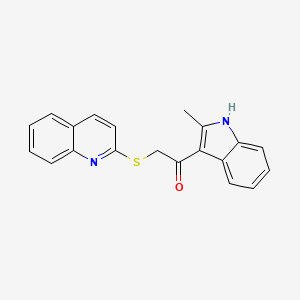

1-(2-methyl-1H-indol-3-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one

Description

Properties

IUPAC Name |

1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c1-13-20(15-7-3-5-9-17(15)21-13)18(23)12-24-19-11-10-14-6-2-4-8-16(14)22-19/h2-11,21H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFFGGXASQALOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Moiety: Starting from 2-methylindole, the indole ring can be functionalized at the 3-position.

Formation of the Quinoline Moiety: Quinoline can be synthesized through the Skraup synthesis or other methods.

Coupling Reaction: The indole and quinoline moieties can be coupled via a sulfanyl linkage using reagents such as thiols and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-indol-3-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at reactive positions on the indole or quinoline rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to partially or fully reduced indole or quinoline rings.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Investigating its biological activity and potential as a drug candidate.

Medicine: Exploring its therapeutic potential in treating diseases.

Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one would depend on its specific biological target. Generally, compounds with indole and quinoline moieties can interact with various enzymes, receptors, and other proteins, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Adamantyl Ethanone Derivatives ()

Compounds such as 1-(Adamantan-1-yl)-2-(pyridin-2-ylsulfanyl)ethan-1-one (Compound 21 in ) share a sulfur-containing ethanone bridge but replace the indole-quinoline system with an adamantane-pyridine framework. Key differences include:

- Synthetic Routes : Adamantyl derivatives are synthesized via nucleophilic substitution (Method B) or oxidation (Method E), whereas the target compound uses coupling reactions .

RCS-8 Regioisomers ()

RCS-8 isomers (e.g., 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(methoxyphenyl)ethan-1-one ) feature indole cores with methoxyphenyl substituents. Differences include:

- Substituent Position : Methoxy group regioisomerism (2-, 3-, or 4-position) alters mass spectrometry fragmentation patterns .

- Bioactivity: RCS-8 analogs exhibit psychoactive properties, suggesting the indole-ethanone scaffold’s versatility in central nervous system targeting.

Triazole Derivatives ()

1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone incorporates a triazole ring and quinolin-8-yloxy group. Comparatively:

- Electron Density : The triazole’s electron-rich nature may enhance hydrogen bonding versus the target compound’s thioether.

- Antimicrobial Potential: Similar quinoline-containing compounds are explored for antimicrobial activity .

Sulfur-Containing Substituents

Sulfinyl and Sulfonyl Derivatives ()

Compounds like 1-(Adamantan-1-yl)-2-(pyridin-2-ylsulfonyl)ethan-1-one (Compound 18) replace the thioether with sulfonyl/sulfinyl groups. Key contrasts:

- Stability : Sulfonyl groups are more oxidation-resistant than sulfanyl, affecting metabolic pathways.

Thiadiazole Derivatives ()

1,3,4-Thiadiazoles (e.g., 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives ) feature sulfur-nitrogen heterocycles. Unlike the target compound, these systems are planar and may intercalate into DNA, contributing to antimicrobial activity .

Biological Activity

1-(2-methyl-1H-indol-3-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one, a compound featuring both indole and quinoline moieties, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of an indole ring substituted at the 2-position with a methyl group and a quinoline ring linked through a sulfanyl group.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity. The mechanism appears to involve the induction of apoptosis in cancer cells, particularly those that are rapidly dividing.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 | 10 | Apoptosis induction | |

| HT-29 | 15 | Cell cycle arrest | |

| Jurkat | 12 | Caspase activation |

Antimicrobial Activity

The compound has also shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis and inducing oxidative stress within microbial cells.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It appears to modulate signaling pathways involved in cell proliferation and apoptosis. Notably, it may inhibit key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are often upregulated in cancerous tissues.

Case Study 1: Anticancer Effects

In a study investigating the effects of the compound on lung cancer cells (A549), researchers observed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The study utilized flow cytometry to assess apoptosis rates, confirming that the compound effectively induced programmed cell death through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties against Mycobacterium tuberculosis. The compound was tested alongside standard antibiotics, showing synergistic effects when combined with rifampicin. This suggests potential for developing combination therapies for resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.